molecular formula C11H11N3O B13117964 3-Methyl-4-(pyrimidin-5-yloxy)aniline CAS No. 871020-40-5

3-Methyl-4-(pyrimidin-5-yloxy)aniline

Cat. No.: B13117964
CAS No.: 871020-40-5
M. Wt: 201.22 g/mol
InChI Key: FFFMEHNLWJILGY-UHFFFAOYSA-N
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Description

3-Methyl-4-(pyrimidin-5-yloxy)aniline is an organic compound that belongs to the class of aniline derivatives. This compound features a pyrimidine ring attached to an aniline moiety through an oxygen atom. The presence of both the pyrimidine and aniline structures in a single molecule makes it a compound of interest in various fields of scientific research, including medicinal chemistry and organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-4-(pyrimidin-5-yloxy)aniline typically involves the following steps:

    Nitration of Aromatic Compounds: The initial step often involves the nitration of an aromatic compound to introduce a nitro group.

    Reduction of Nitro Compounds: The nitro group is then reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.

    Formation of Pyrimidin-5-yloxy Group: The pyrimidine ring is introduced through nucleophilic substitution reactions, where the aniline derivative reacts with a pyrimidine derivative under basic conditions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale nitration and reduction processes, followed by continuous flow reactions to ensure high yield and purity. The use of automated reactors and stringent quality control measures are essential to maintain consistency in the production process.

Chemical Reactions Analysis

Types of Reactions

3-Methyl-4-(pyrimidin-5-yloxy)aniline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the aromatic ring.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are commonly used for oxidation reactions.

    Reducing Agents: Hydrogen gas (H₂) with palladium on carbon (Pd/C) or sodium borohydride (NaBH₄) are used for reduction reactions.

    Nucleophiles: Various nucleophiles such as alkoxides or amines can be used in substitution reactions.

Major Products

The major products formed from these reactions include quinone derivatives, reduced amine derivatives, and substituted aniline derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

3-Methyl-4-(pyrimidin-5-yloxy)aniline has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.

    Biological Studies: It is used in studies to understand the interaction of aniline derivatives with biological systems.

    Industrial Applications: The compound is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-Methyl-4-(pyrimidin-5-yloxy)aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrimidine ring can form hydrogen bonds with amino acid residues in the active site of enzymes, while the aniline moiety can participate in π-π interactions with aromatic residues. These interactions can modulate the activity of the target enzyme or receptor, leading to the desired biological effect.

Comparison with Similar Compounds

Similar Compounds

    4-Methyl-2-(pyrimidin-5-yloxy)aniline: Similar structure but with a different position of the methyl group.

    3-Methyl-4-(pyridin-5-yloxy)aniline: Similar structure but with a pyridine ring instead of a pyrimidine ring.

    3-Methyl-4-(pyrimidin-4-yloxy)aniline: Similar structure but with a different position of the pyrimidine ring attachment.

Uniqueness

3-Methyl-4-(pyrimidin-5-yloxy)aniline is unique due to the specific positioning of the methyl and pyrimidine groups, which can influence its reactivity and interaction with biological targets. This unique structure can result in distinct biological activities and applications compared to its similar compounds.

Properties

CAS No.

871020-40-5

Molecular Formula

C11H11N3O

Molecular Weight

201.22 g/mol

IUPAC Name

3-methyl-4-pyrimidin-5-yloxyaniline

InChI

InChI=1S/C11H11N3O/c1-8-4-9(12)2-3-11(8)15-10-5-13-7-14-6-10/h2-7H,12H2,1H3

InChI Key

FFFMEHNLWJILGY-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)N)OC2=CN=CN=C2

Origin of Product

United States

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